2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol is an organic compound characterized by the presence of a phenol group and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol typically involves the reaction of 2,4,6-trichloroaniline with salicylaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form amines.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and derivatives.
Scientific Research Applications
2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the trichlorophenyl group can interact with hydrophobic regions. These interactions can disrupt biological processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: A related compound with similar chemical properties but lacking the imine bond.
2,4,6-Trichlorobenzoyl chloride: Another related compound used in organic synthesis.
Uniqueness
2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol is unique due to the presence of both the phenol and trichlorophenyl groups, as well as the imine bond
Properties
CAS No. |
20771-83-9 |
---|---|
Molecular Formula |
C13H8Cl3NO |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
2-[(2,4,6-trichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-5-10(15)13(11(16)6-9)17-7-8-3-1-2-4-12(8)18/h1-7,18H |
InChI Key |
YDRZYEMILXPXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.